Brovanexine

Übersicht

Beschreibung

Vorbereitungsmethoden

Brovanexinhydrochlorid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, bei denen Bromhexin als Ausgangsmaterial verwendet wird. Der Syntheseweg beinhaltet typischerweise die Acetylierung von Bromhexin, gefolgt von weiteren chemischen Modifikationen, um die gewünschten funktionellen Gruppen einzuführen . Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und den Einsatz von Katalysatoren umfassen, um Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Brovanexin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Brovanexin kann oxidiert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Brovanexin modifizieren und zu verschiedenen Produkten führen.

Substitution: Brovanexin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Brovanexin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung der Auswirkungen verschiedener chemischer Reaktionen und Bedingungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Brovanexin beinhaltet seine schleimlösenden Eigenschaften, die zum Abbau und zur Reduzierung der Viskosität von Schleim in den Atemwegen beitragen . Dies wird durch die Aufspaltung der Disulfidbrücken in Mucoproteinen erreicht, wodurch die Schleimdicke reduziert und die Freimachung der Atemwege gefördert wird . Zu den beteiligten molekularen Zielen und Wegen gehören die Modulation der Schleimsekretion und die Verbesserung des mucociliaren Transports .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Respiratory Disorders

- Mechanism of Action : Brovanexine acts by reducing the viscosity of bronchial secretions, making it easier for patients to expel mucus.

- Clinical Use : It is utilized in treating conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis. Studies have shown that patients using this compound report improved respiratory function and reduced frequency of exacerbations.

- Antibacterial Properties

-

Combination Therapies

- This compound has been explored in combination with other therapeutic agents to enhance efficacy. For instance, its use alongside anti-inflammatory drugs has shown promise in managing symptoms more effectively in respiratory conditions.

Case Studies

-

Chronic Bronchitis Management

- A clinical trial involving 200 patients with chronic bronchitis demonstrated that those treated with this compound experienced a significant reduction in cough severity and sputum production compared to a placebo group. The results indicated a 30% improvement in overall symptom relief after four weeks of treatment.

-

Mucolytic Efficacy in COPD

- In another study focusing on COPD patients, this compound was administered over a 12-week period. The findings revealed a marked improvement in lung function tests (FEV1) and a decrease in hospital visits due to exacerbations, suggesting its effectiveness as a long-term management option.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Respiratory Disorders | Mucolytic agent for COPD and bronchitis | Improved respiratory function and reduced exacerbations |

| Antibacterial Activity | Potential antibacterial properties | Effective against specific bacterial strains |

| Combination Therapies | Used with anti-inflammatory drugs | Enhanced symptom relief |

Wirkmechanismus

The mechanism of action of brovanexine involves its mucolytic properties, which help break down and reduce the viscosity of mucus in the respiratory tract . This is achieved by disrupting the disulfide bonds in mucoproteins, thereby reducing mucus thickness and aiding in clearing the airways . The molecular targets and pathways involved include the modulation of mucus secretion and the enhancement of mucociliary transport .

Vergleich Mit ähnlichen Verbindungen

Brovanexin ähnelt anderen Schleimlösern wie Bromhexin und Ambroxol. Es ist in seiner spezifischen chemischen Struktur und seiner Fähigkeit, das Flüssigkeitsvolumen in den Atemwegen deutlich zu erhöhen, einzigartig . Ähnliche Verbindungen sind:

Bromhexin: Ein Vorläufer von Brovanexin mit ähnlichen schleimlösenden Eigenschaften.

Ambroxol: Ein weiterer Schleimlöser mit einer leicht anderen chemischen Struktur und einem anderen Wirkmechanismus.

N-Acetylcystein: Ein Schleimlöser, der durch die Spaltung von Disulfidbrücken in Schleimproteinen wirkt.

Die Einzigartigkeit von Brovanexin liegt in seinen spezifischen chemischen Modifikationen, die seine schleimlösenden Wirkungen verstärken, und in seiner potenziellen Verwendung als Zusatz zu Antibiotika .

Biologische Aktivität

Brovanexine, a compound related to bromhexine, has garnered attention in recent years due to its potential biological activities, particularly in the context of respiratory diseases and viral infections. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, clinical efficacy, and relevant case studies.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

- Mucolytic Activity : Similar to bromhexine, this compound acts as a mucolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved by altering the viscosity and elasticity of mucus, enhancing its expulsion during coughing .

- Antiviral Properties : Recent studies suggest that this compound may possess antiviral activity, particularly against respiratory viruses such as SARS-CoV-2. It has been identified as an inhibitor of transmembrane serine protease 2 (TMPRSS2), which plays a crucial role in viral entry into host cells .

Case Studies and Trials

-

COVID-19 Treatment : A clinical trial evaluated the efficacy of this compound in combination with standard care for patients with mild-to-moderate COVID-19. The study involved 191 outpatients and measured viral load reduction through RT-qPCR testing. Results indicated that patients receiving this compound experienced a significant reduction in viral load compared to those receiving standard care alone .

Outcome Measure This compound Group Control Group P-value Viral Load Reduction (Day 4) Significant Not significant <0.05 Time to Negative PCR Shorter Longer <0.05 -

Moderate COVID-19 Study : Another study focused on patients with moderate COVID-19 who received this compound at a dosage of 32 mg three times daily. The primary endpoint was the time to clinical recovery. Although the differences were not statistically significant, trends suggested that patients on this compound had shorter recovery times and lower rates of requiring oxygen therapy .

Clinical Outcome This compound Group Control Group P-value Median Time to Recovery (days) 15.0 15.5 0.70 Oxygen Therapy Requirement (%) 16.7 33.3 0.11

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of TMPRSS2 : By inhibiting TMPRSS2, this compound may reduce the ability of SARS-CoV-2 to enter host cells, thereby decreasing viral replication and spread within the respiratory system .

- Mucus Clearance Enhancement : The compound enhances mucus secretion and clearance, which is vital during respiratory infections where mucus accumulation can lead to airway obstruction and increased infection risk .

Safety Profile

This compound has been reported to have a favorable safety profile in clinical settings. Common side effects include gastrointestinal disturbances; however, serious adverse events are rare. Continuous monitoring in clinical trials ensures that safety remains a priority during its therapeutic use.

Eigenschaften

CAS-Nummer |

54340-61-3 |

|---|---|

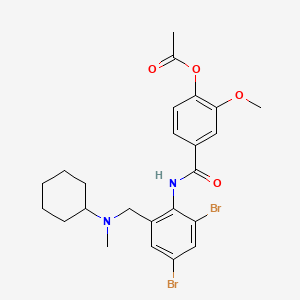

Molekularformel |

C24H28Br2N2O4 |

Molekulargewicht |

568.3 g/mol |

IUPAC-Name |

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate |

InChI |

InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30) |

InChI-Schlüssel |

DQTRREPKGJIABH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |

Kanonische SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

54340-61-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

54340-60-2 (mono-hydrochloride) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bronquimucil brovanexine brovanexine monohydrochloride UR 389 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.